molecular formula C17H15ClN2O3 B2866177 1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide CAS No. 1099655-32-9

1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide

Cat. No. B2866177
CAS RN: 1099655-32-9
M. Wt: 330.77
InChI Key: DGYCEQPVMRMXHJ-UHFFFAOYSA-N
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Description

The compound “1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide” is a type of indole derivative. Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The specific compound you mentioned could not be found in the literature, but a similar compound, “5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione”, has been described. In this compound, an arm-like 4-methoxybenzene links to 5-chloroindoline-2,3-dione through a methylene group .


Molecular Structure Analysis

In the similar compound “5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione”, there is a dihedral angle between the mean planes of the benzene ring and the indole moiety of 88.44 (8)° . This might give some insight into the molecular structure of “1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide”.

Scientific Research Applications

Chemical Synthesis and Modification 1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide serves as a key intermediate in the synthesis of complex molecular structures, demonstrating its versatility in chemical modifications. For instance, it has been utilized in reactions leading to the formation of quinazolinediones and carbamic acid methyl esters through rearrangement processes, highlighting its role in creating pharmacologically relevant compounds Azizian, Mehrdad, Jadidi, & Sarrafi, 2000.

Anticancer and Antimicrobial Properties Research has explored its derivatives for potential anticancer and antimicrobial applications. Novel benzodifuranyl, triazines, and thiazolopyrimidines derived from this compound have been synthesized, displaying significant anti-inflammatory, analgesic, and COX-2 inhibitory activities Abu‐Hashem, Al-Hussain, & Zaki, 2020. Additionally, a series of 3,5-bis(indolyl)-1,2,4-thiadiazoles, synthesized from a related structure, showed promising cytotoxicity against selected human cancer cell lines, indicating its utility in developing new anticancer agents Kumar, Kumar, Chang, Gupta, & Shah, 2011.

Neuroprotective and Anti-Alzheimer's Activity Derivatives of 1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide have also been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease. Compounds exhibiting selective inhibition of histone deacetylase 6 (HDAC6) have shown potential in decreasing phosphorylation and aggregation of tau proteins, a hallmark of Alzheimer's pathology. These findings suggest the compound's derivatives could be developed into treatments for neurodegenerative diseases Lee, Fan, Huang, Chao, Hsu, Lin, Yeh, Lai, Li, Huang, Yang, & Liou, 2018.

Solid-Phase Synthesis Applications The compound's derivatives have been applied in solid-phase synthesis techniques, offering a method for constructing peptides and other complex molecules under mild conditions. This illustrates its utility in facilitating the synthesis of biologically active molecules, which can be crucial in drug discovery and development Albericio & Bárány, 2009.

properties

IUPAC Name

1-(5-chloro-2-methoxybenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-23-15-7-6-11(18)9-12(15)17(22)20-13-5-3-2-4-10(13)8-14(20)16(19)21/h2-7,9,14H,8H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYCEQPVMRMXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide

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